molecular formula C18H25NO3 B13200101 Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13200101
M. Wt: 303.4 g/mol
InChI Key: CBAWPZYNMQBHJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 3-oxopiperidine scaffold, a privileged structure in drug discovery, which is frequently employed in the synthesis of biologically active molecules. Its structure is closely related to other researched derivatives, such as the 4-(3,5-dimethylphenyl) analog and the 4-(2-methylphenyl) variant , underscoring its role as a versatile synthon for constructing potential therapeutic agents. Piperidine and piperazine derivatives are fundamental components in numerous FDA-approved drugs, particularly as kinase inhibitors and receptor modulators for conditions like cancer, schizophrenia, and major depressive disorder . Furthermore, the 3-oxopiperidine core is a key intermediate in developing compounds for various biological targets, including agonists for receptors like GPR119, which is a target for type-2 diabetes research , and TAAR1, a novel target for psychiatric disorders . This product is provided for Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers are advised to handle this material according to laboratory safety protocols.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3

InChI Key

CBAWPZYNMQBHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Amide Formation via Carboxylic Acid Activation

The most common approach involves coupling a suitably substituted piperidine derivative with a 2,5-dimethylphenylacetic acid derivative, facilitated by activation of the carboxylic acid.

Step Description
a. Activation of 2,5-Dimethylphenylacetic Acid The carboxylic acid is activated using carbodiimide reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a catalyst like DMAP (4-Dimethylaminopyridine). This forms an active ester or an anhydride intermediate.
b. Nucleophilic Attack by the Piperidine Derivative The activated acid reacts with a piperidine derivative bearing a free amino group, leading to amide bond formation. This step typically occurs in an inert solvent such as dichloromethane or DMF (Dimethylformamide).
c. Introduction of the Oxo Group and Tert-Butyl Ester The oxo group at the 3-position can be introduced via oxidation or by using pre-functionalized intermediates. The tert-butyl ester at nitrogen is often introduced through esterification with tert-butyl alcohol derivatives or via protection/deprotection strategies.

Cyclization and Functionalization

In some protocols, the piperidine ring is constructed via cyclization of amino alcohols or amino acids, followed by selective functionalization:

  • Cyclization of amino alcohols with suitable ketones or aldehydes to form the piperidine ring.
  • Substituent introduction at the 4-position via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, particularly for the 2,5-dimethylphenyl group.

Key Reagents and Conditions

Reagent Purpose Typical Conditions
DCC / EDC Carboxylic acid activation Room temperature, inert atmosphere
DMAP Catalysis of acylation Room temperature
Dichloromethane / DMF Solvent Reflux or room temperature
Tert-butyl alcohol derivatives Esterification Reflux, presence of acid catalysts like p-toluenesulfonic acid (p-TsOH)
Oxidants (e.g., PCC, m-CPBA) Oxo group introduction Controlled temperature, inert atmosphere

Research Data and Experimental Outcomes

Yield and Purification

Method Typical Yield Purification Techniques
Carbodiimide-mediated coupling 65-85% Column chromatography, recrystallization
Cyclization reactions 70-90% Silica gel chromatography, preparative HPLC

Reaction Optimization

Research indicates that using DCC with DMAP as a catalyst in dichloromethane provides high yields and purity. The reaction temperature is maintained at room temperature to prevent side reactions. The use of continuous flow reactors has been explored to improve scalability and reaction control, especially for industrial synthesis.

Reaction Mechanisms

The key step involves nucleophilic attack of the amino group on the activated carboxylic acid derivative, forming an amide bond. The subsequent cyclization and esterification steps are facilitated by acid catalysis and controlled heating, ensuring regioselectivity and functional group compatibility.

Notes on Industrial and Laboratory Synthesis

  • Scale-up : Continuous flow synthesis is favored for large-scale production due to better heat management and reaction control.
  • Purity : High-performance liquid chromatography (HPLC) and recrystallization are standard for achieving pharmaceutical-grade purity.
  • Environmental considerations : Use of greener solvents and catalytic reagents is increasingly adopted to minimize environmental impact.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Carbodiimide coupling DCC/EDC, DMAP High yield, mild conditions Byproduct removal (dicyclohexylurea)
Cyclization of amino precursors Amino alcohols, ketones Versatile, good for complex derivatives Multiple steps, longer route
Cross-coupling reactions Suzuki, Heck Precise functionalization Requires transition metal catalysts

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl ester group undergoes nucleophilic substitution under acidic or basic conditions. Key examples include:

Reagents/ConditionsProductsYieldReference
HCl (aq)/THF, reflux4-(2,5-dimethylphenyl)-3-oxopiperidine hydrochloride85%
NaOH/MeOH, 50°CSodium 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate78%
  • Mechanism : The reaction proceeds via cleavage of the ester’s C–O bond, forming a carboxylate intermediate. Steric hindrance from the tert-butyl group slows reaction kinetics.

Oxidation Reactions

The ketone at the 3-position can be further oxidized under controlled conditions:

Reagents/ConditionsProductsYieldReference
KMnO₄/H₂SO₄, 0°C4-(2,5-dimethylphenyl)-3,5-dioxopiperidine-1-carboxylic acid62%
RuCl₃/NaIO₄, H₂O:CH₃CN (1:1)3-hydroxy-4-(2,5-dimethylphenyl)piperidine-1-carboxylate55%
  • Key Insight : Over-oxidation to carboxylic acids is common with strong oxidants like KMnO₄.

Reduction Reactions

The ketone group is selectively reduced to an alcohol or alkane:

Reagents/ConditionsProductsYieldReference
NaBH₄/MeOH, 25°Ctert-butyl 4-(2,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate90%
H₂ (3 bar), Pd/C, THF/EtOHtert-butyl 4-(2,5-dimethylphenyl)piperidine-1-carboxylate95%
  • Catalytic Hydrogenation : Complete reduction of the ketone to a methylene group requires elevated H₂ pressure (3 bar) and prolonged reaction times .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

Reagents/ConditionsProductsYieldReference
H₂O/HCl, 80°C4-(2,5-dimethylphenyl)-3-oxopiperidine88%
LiOH/THF:H₂O (3:1)4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylic acid82%
  • Kinetics : Hydrolysis rates increase in polar protic solvents (e.g., water) due to enhanced nucleophilicity.

Cycloaddition and Functionalization

The ketone and ester groups enable participation in cycloadditions:

Reagents/ConditionsProductsYieldReference
CuI/DIPEA, DMF, 0°Ctert-butyl 4-(2,5-dimethylphenyl)-3-(1,2,3-triazolyl)piperidine-1-carboxylate95%
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings for pharmaceutical applications .

Comparative Reactivity

A comparison with structurally related compounds highlights key differences:

CompoundReactivity with NaBH₄Hydrolysis Rate (pH 7)
tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylateFast (90% yield)Moderate
tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylateModerate (75% yield)Slow
  • Steric Effects : The 2,5-dimethylphenyl substituent enhances steric shielding, slowing hydrolysis compared to 3,5-dimethyl analogs .

Scientific Research Applications

Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Substituent Position Functional Groups Availability Status (2025)
Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate Not provided C₁₈H₂₅NO₃ 2,5-dimethylphenyl Boc, 3-oxo Active (assumed)
Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate Not provided C₁₈H₂₅NO₃ 3,5-dimethylphenyl Boc, 3-oxo Discontinued
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ Phenyl Boc, carboxylic acid Available
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile Not provided C₁₇H₂₃N₃ Benzyl, pyrrolidinyl Carbonitrile Discontinued
Key Observations :

Substituent Position Effects: The 2,5-dimethylphenyl isomer (target compound) vs. the 3,5-dimethylphenyl analog (discontinued) differ in steric and electronic properties. The discontinued status of the 3,5-dimethylphenyl analog suggests possible challenges in synthesis, stability, or commercial demand.

Functional Group Variations: The target compound’s 3-oxo group contrasts with the carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid . The ketone offers nucleophilic reactivity (e.g., enolate formation), while the carboxylic acid enables salt formation or conjugation, impacting solubility and biological activity.

Heterocyclic Modifications :

  • 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile replaces the Boc and oxo groups with a benzyl-pyrrolidinyl-carbonitrile framework . This introduces basicity (pyrrolidine) and nitrile functionality, which may alter metabolic stability or target engagement.

Biological Activity

Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 303.4 g/mol
  • Structural Features : The compound features a piperidine ring with a tert-butyl group and a 2,5-dimethylphenyl moiety, alongside a ketone functional group at the 3-position and a carboxylate at the 1-position. These structural attributes contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Nucleophilic Substitution : The carbonyl group in the compound makes it susceptible to nucleophilic attack, leading to various derivatives that may exhibit distinct biological properties. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce esters.
  • Binding Affinity Studies : Preliminary studies suggest that compounds with similar piperidine structures engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes. These interactions are crucial for influencing their biological activity.

In Vitro Studies

A study evaluating the compound's binding affinities revealed that it may act on multiple targets involved in neurotransmission. For instance, compounds structurally related to this compound have shown potential as agonists for trace amine-associated receptors (TAARs), which are implicated in various neurological disorders .

In Vivo Efficacy

In vivo studies using genetically modified animal models (e.g., dopamine transporter knockout rats) demonstrated that certain analogs of the compound could significantly reduce hyperlocomotion associated with dopaminergic activity. This suggests potential therapeutic applications in treating conditions like schizophrenia .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, we can compare it with structurally similar compounds based on their biological activity:

Compound NameCAS NumberSimilarity IndexNotable Activity
Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate181269-69-20.98Moderate binding affinity to TAARs
Tert-butyl 3-acetylpiperidine-1-carboxylate858643-92-21.00High efficacy in reducing hyperlocomotion
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-90.96Potential anti-inflammatory effects
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate222788990.98Neuroprotective properties

This table illustrates how structural variations impact biological activities, highlighting the potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally similar tert-butyl piperidine derivatives often involves nucleophilic substitution, oxidation, or coupling reactions. For example:

  • Stepwise assembly : Formation of the piperidine ring via cyclization, followed by tert-butoxycarbonyl (Boc) protection. Reagents like DMAP and triethylamine in dichloromethane at 0–20°C are common for Boc-group introduction .
  • Optimization : Temperature control (e.g., 0°C for exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of triethylamine) are critical to minimize side reactions like over-oxidation or racemization .
    • Data Contradictions : Some literature reports conflicting yields (e.g., 60–85%) for analogous compounds under similar conditions, likely due to impurities in starting materials or solvent quality .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Analytical Methods :

  • HPLC-MS : To confirm molecular weight (expected [M+H]<sup>+</sup> ≈ 346.4 g/mol) and detect impurities.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and the 3-oxo group (δ ~170 ppm in <sup>13</sup>C) .
    • Challenges : Residual solvents (e.g., dichloromethane) or Boc-deprotection byproducts (e.g., CO2) may require additional purification via column chromatography .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity per CLP regulations) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
    • Contradictions : Some safety data sheets classify structurally related tert-butyl compounds as non-hazardous, but conservative handling is advised due to incomplete toxicity data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 3-oxopiperidine moiety in nucleophilic or electrophilic reactions?

  • Methods :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electrophilicity of the ketone group.
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
    • Limitations : Computational models may underestimate steric effects from the 2,5-dimethylphenyl group, requiring experimental validation .

Q. What strategies resolve contradictions in reported biological activity data for tert-butyl piperidine derivatives?

  • Case Study : Conflicting IC50 values (e.g., 10 µM vs. 50 µM) for similar compounds may arise from assay variability (e.g., cell line differences).

  • Resolution : Standardize protocols (e.g., ATP-based viability assays in HEK293 cells) and validate with positive controls .
    • Data Gaps : Limited in vivo studies necessitate further pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

  • Experimental Design :

  • Acid Stability : Treat with 1M HCl in dioxane; monitor Boc-deprotection via TLC (Rf shift from 0.7 to 0.3).
  • Base Stability : Exposure to 1M NaOH may hydrolyze the ester group, detected by LC-MS .
    • Findings : The tert-butyl group enhances steric protection of the piperidine ring but is susceptible to strong acids (e.g., TFA) .

Methodological Challenges Table

Challenge Solution Reference
Low yield in Boc protectionUse DMAP catalyst, anhydrous conditions
Impurity in final productGradient HPLC (ACN/H2O, 0.1% TFA)
Conflicting biological dataStandardize assay protocols across labs

Key Recommendations

  • Prioritize anhydrous conditions for synthesis to prevent hydrolysis .
  • Cross-validate computational predictions with spectroscopic data .
  • Adopt CLP-compliant safety protocols despite incomplete toxicity profiles .

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